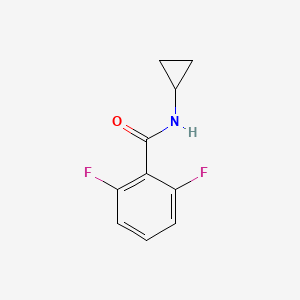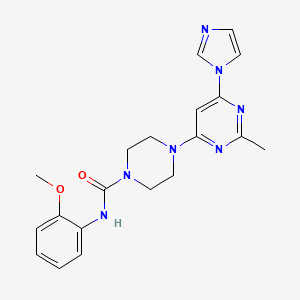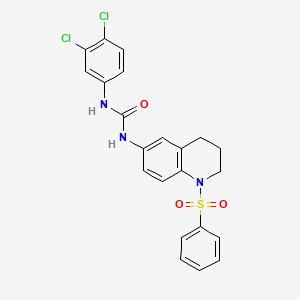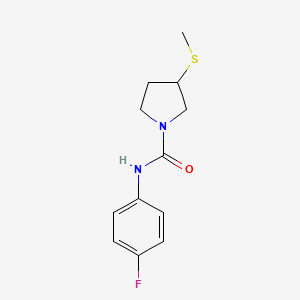![molecular formula C24H19BrClN3O2 B2464247 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea CAS No. 1116001-54-7](/img/structure/B2464247.png)
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea, commonly known as BQ-123, is a potent and selective antagonist of the endothelin-1 (ET-1) receptor. Endothelin-1 is a peptide that plays a crucial role in various physiological functions such as regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
Applications De Recherche Scientifique
Antiproliferative Effects
- Compounds with urea or bis-urea functionalities, including those with halogen substituted benzene moieties, have shown antiproliferative effects against various cancer cell lines. For instance, certain urea derivatives displayed moderate antiproliferative effects and stronger activity against breast carcinoma MCF-7 cell line. The bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity against MCF-7 cells (Perković et al., 2016).
Antimicrobial Activity
- Novel urea derivatives, including those with imidazole and chlorophenyl groups, have been evaluated for their antimicrobial properties. For example, certain compounds exhibited significant antimicrobial activity in susceptibility assays (Rani et al., 2014).
Inhibition of Tyrosinase
- Isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their inhibitory effects on the enzyme tyrosinase. These compounds could have potential applications in treating conditions related to abnormal tyrosinase activity (Genc et al., 2014).
Anticholinesterase Activities
- Certain coumarylthiazole derivatives containing aryl urea/thiourea groups have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These activities suggest potential applications in treating diseases like Alzheimer's (Kurt et al., 2015).
Inhibition of PDGF Receptor Phosphorylation
- Quinazoline derivatives with urea functionalities have been found to inhibit platelet-derived growth factor (PDGF) receptor phosphorylation effectively, which might be beneficial in treating atherosclerosis and other cellular proliferative disorders (Matsuno et al., 2002).
Photophysical Properties and Biomolecular Binding
- Studies on the synthesis of various quinoline derivatives have explored their photophysical properties and biomolecular binding capabilities, indicating potential applications in areas like molecular imaging or targeted drug delivery (Bonacorso et al., 2018).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3O2/c1-2-31-23-14-22(15-7-9-16(26)10-8-15)28-20-12-11-17(13-18(20)23)27-24(30)29-21-6-4-3-5-19(21)25/h3-14H,2H2,1H3,(H2,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZENJUIVDILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)

![(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2464170.png)




![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2464178.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)
![2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2464180.png)

![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)
